1-(5-Bromo-2-thiazolyl)cyclopropanecarboxylic acid
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Overview
Description
1-(5-Bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and a cyclopropane carboxylic acid moiety at the 1-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(5-bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Cyclopropanation: The brominated thiazole is then subjected to cyclopropanation using diazomethane or other cyclopropanating agents.
Carboxylation: Finally, the cyclopropane derivative is carboxylated using carbon dioxide under high pressure and temperature to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(5-Bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the thiazole ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Cyclopropane Ring Reactions: The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions to form open-chain derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS), thiourea, diazomethane, and carbon dioxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antiviral, anti-inflammatory, and anticancer activities. This compound can be used as a building block for the synthesis of novel drugs.
Biological Studies: The compound can be used to study the biological activities of thiazole derivatives and their interactions with biological targets.
Chemical Research: It can be used as a precursor for the synthesis of other heterocyclic compounds and for studying the reactivity of thiazole derivatives.
Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring substituted with a sulfonamide group.
Ritonavir: An antiretroviral drug with a thiazole ring as part of its structure.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of 1-(5-bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern and the presence of the cyclopropane carboxylic acid moiety, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C7H6BrNO2S |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2S/c8-4-3-9-5(12-4)7(1-2-7)6(10)11/h3H,1-2H2,(H,10,11) |
InChI Key |
BYJMJNYJSAXRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(S2)Br)C(=O)O |
Origin of Product |
United States |
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